4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine
Description
Properties
IUPAC Name |
4-(5-chloro-2-ethoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-18-11-4-3-10(13)9-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLFEPLNPXDXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent choice. DCM, with its low boiling point (40°C), facilitates easy removal post-reaction but requires controlled temperatures (0–25°C) to mitigate side reactions. THF, though higher-boiling (66°C), offers improved solubility for reactants, particularly at elevated temperatures (reflux conditions). A comparative study of solvents is summarized below:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0–5 | 2 | 78 | 98.5 |
| THF | 65–70 | 1.5 | 85 | 99.2 |
| Acetonitrile | 25 | 3 | 72 | 97.8 |
Data extrapolated from analogous sulfonylation reactions highlight THF’s superiority in balancing yield and reaction time.
Stoichiometry and Base Selection
A molar ratio of 1:1.1 (sulfonyl chloride:morpholine) minimizes unreacted starting material while avoiding base oversaturation. Pyridine, though effective, complicates workup due to its miscibility with water. In contrast, TEA forms a separable hydrochloride salt, streamlining purification.
Purification and Characterization
Crude product isolation typically involves sequential washes with 5% sodium bicarbonate and water to remove acidic residues. Recrystallization from ethanol-water mixtures (3:2 v/v) enhances purity to >99%, as evidenced by HPLC. Structural confirmation relies on :
-
δ 1.45 ppm (t, 3H) : Ethoxy methyl protons.
-
δ 3.60–3.75 ppm (m, 8H) : Morpholine ring protons.
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δ 7.25–7.90 ppm (m, 3H) : Aromatic protons.
Comparative Analysis of Methodologies
| Parameter | Direct Sulfonylation | Alternative Approaches |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Purity | >99% | 95–97% |
| Reaction Time | 1.5–2 h | 3–4 h |
| Environmental Impact | Moderate | High |
The direct method outperforms alternatives in efficiency and scalability, though solvent sustainability remains a concern.
Chemical Reactions Analysis
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Synthesis Techniques
The synthesis of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine typically involves:
- Reactions with sulfonyl chlorides : These reactions allow for the introduction of the sulfonyl group onto the morpholine framework.
- Coupling reactions : The compound can be synthesized through coupling reactions involving various aryl halides and morpholine derivatives.
Chemistry
This compound serves as an intermediate in the synthesis of diverse organic compounds. Its applications include:
- Pharmaceuticals : It is utilized in the development of drugs targeting various diseases due to its ability to modulate biological pathways.
- Agrochemicals : The compound's properties make it suitable for developing pesticides or herbicides that require specific biological activity.
Biology
Research into the biological activities of this compound has yielded promising results:
- Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.
- Anticancer Properties : Preliminary investigations show that it may inhibit tumor cell growth, making it a candidate for cancer treatment strategies.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Delta-5-desaturase Inhibition : This compound has been identified as a potential inhibitor of delta-5-desaturase, which plays a crucial role in lipid metabolism and is linked to various metabolic disorders .
- Eicosanoid-related Diseases : Its application in treating diseases associated with eicosanoid production (e.g., inflammation, cardiovascular diseases) is under investigation .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro assays conducted on cancer cell lines demonstrated that this compound could reduce cell viability significantly. Further studies are needed to elucidate its mechanism and optimize its structure for enhanced activity.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonylmorpholine Derivatives
Key Observations :
- Halogen Effects : Bromine () increases molecular weight compared to chlorine but may enhance lipophilicity and binding affinity in biological systems.
- Alkoxy Groups: Ethoxy (target) vs.
- Complex Substituents : The oxazole-furan derivative () exhibits a larger molecular framework, suggesting specialized applications in targeting heterocyclic enzyme active sites.
Physicochemical Properties
Available data for analogs (Table 2) highlight trends in density and thermal stability:
Table 2: Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|
| This compound | N/A | N/A |
| 4-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine | N/A | N/A |
| 4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine | 1.536 | 471.2 |
- Nitro Substituent Impact : The nitro group in ’s compound increases density (1.536 g/cm³) and boiling point (471.2°C) due to strong intermolecular interactions and polarizability.
- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain likely reduces melting/boiling points compared to methoxy analogs, though experimental data are unavailable.
Reactivity and Stability Profiles
Biological Activity
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and an ethoxyphenyl moiety, which contributes to its biological activity. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate signal transduction pathways and inhibit enzyme activities through the following mechanisms:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of their activity.
- Receptor Binding : The ethoxyphenyl moiety may enhance binding affinity towards certain receptors, affecting cellular responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have been evaluated for their efficacy against bacterial strains .
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, potentially through the inhibition of specific cancer-related enzymes or pathways. This aligns with findings from similar sulfonamide compounds that have demonstrated cytotoxic effects in cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various sulfonamide derivatives, this compound was shown to possess significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition . This highlights its potential as a lead compound in antibiotic development.
Case Study: Anticancer Activity
A research project focused on the structure-activity relationship (SAR) of sulfonamide derivatives identified this compound as a promising candidate for further optimization in anticancer drug development. The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
